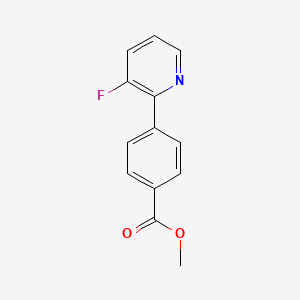

Methyl 4-(3-fluoropyridin-2-yl)benzoate

Descripción

Methyl 4-(3-fluoropyridin-2-yl)benzoate is a fluorinated aromatic ester featuring a benzoate core substituted at the para-position with a 3-fluoropyridin-2-yl group.

Propiedades

IUPAC Name |

methyl 4-(3-fluoropyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTJJFZNPUJZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742792 | |

| Record name | Methyl 4-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-87-8 | |

| Record name | Benzoic acid, 4-(3-fluoro-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-fluoropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoropyridin-2-yl)benzoate typically involves the esterification of 4-(3-fluoropyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(3-fluoropyridin-2-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(3-fluoropyridin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(3-fluoropyridin-2-yl)benzoic acid.

Reduction: 4-(3-fluoropyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 4-(3-fluoropyridin-2-yl)benzoate is utilized in several fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-(3-fluoropyridin-2-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Methyl 4-(3-fluoropyridin-2-yl)benzoate, such as substituted benzoate esters, fluorinated aromatic systems, or heterocyclic appendages. Key comparisons are outlined below:

Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)

- Structure: Features a 4-fluorophenyl group attached to a quinoline-piperazine-benzoate scaffold.

- Key Differences: The pyridine ring in Methyl 4-(3-fluoropyridin-2-yl)benzoate is replaced by a quinoline system in C4. C4 includes a piperazine linker, absent in the target compound.

- Physical Properties : Synthesized as a yellow solid; characterized by $ ^1H $ NMR and HRMS .

- Relevance : Highlights the impact of fluorine substitution on aromatic systems and the role of heterocycles in modulating solubility and reactivity.

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Ethyl benzoate with a pyridazine-substituted phenethylamino group.

- Key Differences :

- Ester group: Ethyl vs. methyl in the target compound.

- Heterocycle: Pyridazine (six-membered, two adjacent nitrogen atoms) vs. pyridine (six-membered, one nitrogen).

- Relevance : Demonstrates how heterocycle type (pyridazine vs. pyridine) and ester chain length affect pharmacokinetic properties like metabolic stability .

Methyl 3-(6-Methyl-4-(trifluoromethyl)pyridin-2-yl)benzoate

- Structure : Methyl benzoate substituted at the meta-position with a trifluoromethylpyridine group.

- Key Differences :

- Substitution position: Meta vs. para in the target compound.

- Substituents: Trifluoromethyl and methyl groups vs. a single fluorine atom.

- Physical Properties :

- Relevance : Illustrates how substitution position (meta vs. para) and electron-withdrawing groups (CF$_3$ vs. F) influence acidity and thermal stability.

Methyl 4-Fluoro-3-(4-Methylphenyl)benzoate

- Structure : Methyl benzoate with a fluorine atom at the 4-position and a 4-methylphenyl group at the 3-position.

- Key Differences :

- Fluorine is on the benzoate ring rather than the pyridine.

- Additional methyl group on the phenyl substituent.

- Relevance : Emphasizes the role of fluorine placement (aromatic core vs. heterocycle) in altering electronic properties and steric effects .

Data Table: Comparative Analysis of Key Compounds

*Calculated data for the target compound based on analogs.

†Predicted based on structural similarity to .

Key Findings from Research

Fluorine Placement : Fluorine on the pyridine ring (as in the target compound) may enhance electron-deficient character compared to fluorine on the benzoate core (e.g., Methyl 4-Fluoro-3-(4-Methylphenyl)benzoate), affecting reactivity in cross-coupling reactions .

Heterocycle Impact : Pyridine derivatives generally exhibit higher metabolic stability than pyridazines due to reduced ring strain and electronic effects .

Substitution Position : Para-substituted benzoates (target compound) often show improved crystallinity compared to meta-substituted analogs (e.g., ), as seen in XRD data for related compounds .

Actividad Biológica

Methyl 4-(3-fluoropyridin-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 4-(3-fluoropyridin-2-yl)benzoate is characterized by the following structural formula:

- Molecular Formula : C13H10FNO2

- Molecular Weight : 233.23 g/mol

The compound features a benzoate moiety linked to a pyridine ring substituted with a fluorine atom, which significantly influences its chemical reactivity and biological interactions.

The biological activity of Methyl 4-(3-fluoropyridin-2-yl)benzoate is primarily attributed to its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances hydrogen bonding and other non-covalent interactions, which can improve binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may interact with various enzymes and receptors.

Biological Activity Overview

Methyl 4-(3-fluoropyridin-2-yl)benzoate has demonstrated several biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Antitumor Potential : Shows promise in cancer research by inducing apoptosis in cancer cell lines.

Structure-Activity Relationships (SAR)

The position of the fluorine atom on the pyridine ring plays a crucial role in determining the compound's biological activity. Comparative studies with similar compounds have shown that variations in substituents can lead to significant differences in potency and selectivity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(3-fluoropyridin-2-yl)benzoate | Structure | Antimicrobial, Antitumor |

| Methyl 4-(2-fluoropyridin-3-yl)benzoate | Structure | Moderate Antimicrobial |

| Methyl 4-(4-fluoropyridin-2-yl)benzoate | Structure | Low Antitumor Activity |

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that Methyl 4-(3-fluoropyridin-2-yl)benzoate exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL depending on the strain tested.

- Enzyme Interaction : Research indicated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is critical for bacterial growth. The inhibition constant (Ki) was determined to be approximately 0.25 µM, suggesting strong binding affinity .

- Antitumor Activity : In vitro assays demonstrated that Methyl 4-(3-fluoropyridin-2-yl)benzoate induced apoptosis in HeLa cells, with IC50 values around 10 µM after 48 hours of treatment. Flow cytometry analysis revealed significant increases in early and late apoptotic cell populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.